Rel-(1R,4R)-bicyclo[2.2.1]hept-5-en-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(1R,4R)-bicyclo[221]hept-5-en-2-yl acetate is a bicyclic compound with a unique structure that includes a bridged ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,4R)-bicyclo[2.2.1]hept-5-en-2-yl acetate typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile). The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(1R,4R)-bicyclo[2.2.1]hept-5-en-2-yl acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the acetate group into a carboxylic acid or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives, such as alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Rel-(1R,4R)-bicyclo[2.2.1]hept-5-en-2-yl acetate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Materials Science: It is utilized in the creation of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of Rel-(1R,4R)-bicyclo[2.2.1]hept-5-en-2-yl acetate involves its interaction with various molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in further biochemical pathways. The bicyclic structure of the compound also allows it to interact with specific enzymes and receptors, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vince lactam: A bicyclic molecule used as a synthetic precursor in medicinal chemistry.
(1R)-(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one: Another bicyclic compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
Rel-(1R,4R)-bicyclo[2.2.1]hept-5-en-2-yl acetate is unique due to its specific acetate functional group and the stereochemistry of its bicyclic structure. This uniqueness allows it to participate in distinct chemical reactions and interact with biological targets in ways that similar compounds may not .
Eigenschaften
Molekularformel |
C9H12O2 |
---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl] acetate |
InChI |
InChI=1S/C9H12O2/c1-6(10)11-9-5-7-2-3-8(9)4-7/h2-3,7-9H,4-5H2,1H3/t7-,8+,9?/m1/s1 |
InChI-Schlüssel |
DRWRVXAXXGJZIO-WGTSGOJVSA-N |
Isomerische SMILES |
CC(=O)OC1C[C@H]2C[C@@H]1C=C2 |
Kanonische SMILES |
CC(=O)OC1CC2CC1C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.